![molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7](/img/structure/B3257942.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Overview
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a chemical compound . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water and is a pharmacologically active compound .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific articles . For instance, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been analyzed in several studies . It is a complex structure that includes a cyclohepta[b]pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been studied . For example, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been analyzed . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water .Scientific Research Applications
Synthesis and Chemical Studies
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been a subject of interest in the field of organic synthesis and chemical studies. For instance, it has been used in the synthesis of various cycloheptapyridine derivatives. A notable example includes the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one via the N-oxide and the 9-hydroxy-derivative, which demonstrates its versatility in chemical transformations (Jones, Jones, & Robinson, 1973).
Pharmaceutical Research
In pharmaceutical research, compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have shown promising biological activities. For example, certain derivatives exhibited significant anti-inflammatory activity in vivo, especially in rat carrageenan paw edema and rat developing adjuvant arthritis models (Calhoun et al., 1995). Another study discovered a novel antipeptic agent with this moiety, TY-11345, which outperformed omeprazole in inhibiting (H+ + K+)-ATPase and showed higher antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).
Anticancer Research
The compound has also been explored in anticancer research. A study developed a synthetic methodology for substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems, demonstrating their potential as anticancer agents. The synthesized compounds showed promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer cells (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Safety and Hazards
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAUGDNWWSJJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)N)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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